

A Technical Guide to 4-(Methylthio)quinazoline (IUPAC Name: 4-methylsulfanylquinazoline)

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Compound of Interest		
Compound Name:	4-(Methylthio)quinazoline	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(Methylthio)quinazoline**, a heterocyclic compound of interest in medicinal chemistry. Its IUPAC name is 4-methylsulfanylquinazoline. This document details its synthesis, physicochemical properties, and known biological activities, including anticancer, antiviral, and anti-inflammatory potential. Experimental protocols for the synthesis of related derivatives and assays for biological activity are provided to facilitate further research and development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, logical workflows and potential signaling pathway interactions are visualized using Graphviz diagrams.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The quinazoline scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of therapeutic agents. The addition of a methylthio group at the 4-position of the quinazoline ring system gives rise to **4-(Methylthio)quinazoline**, a compound with potential for further chemical modification and biological evaluation. This guide aims to consolidate the current scientific knowledge on **4-(Methylthio)quinazoline** and its derivatives to support ongoing research and drug development efforts.



Physicochemical Properties

Property	- Value	Reference
IUPAC Name	4-methylsulfanylquinazoline	
Molecular Formula	C ₉ H ₈ N ₂ S	
Molecular Weight	176.24 g/mol	-
CAS Number	13182-59-7	-

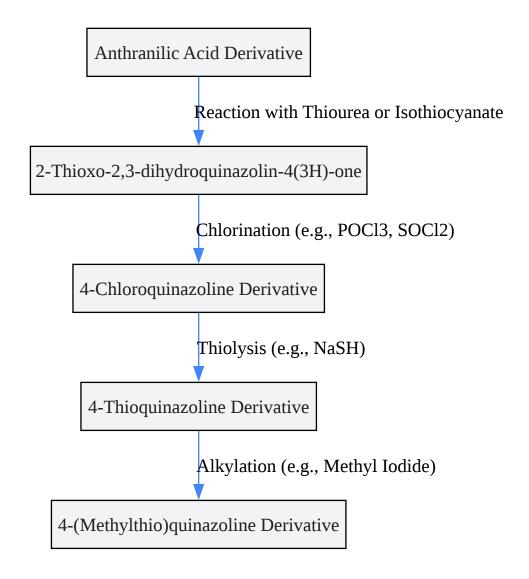
Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **4-(Methylthio)quinazoline** is not readily available in the reviewed literature, the synthesis of closely related 4-thioquinazoline derivatives provides a strong basis for its preparation. A general and adaptable experimental workflow is presented below, based on established methods for analogous compounds.

General Synthesis Workflow for 4-Thioquinazoline Derivatives

The synthesis of 4-thioquinazoline derivatives typically involves a multi-step process starting from substituted anthranilic acids. A representative workflow is illustrated below.





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Caption: General synthetic workflow for **4-(Methylthio)quinazoline** derivatives.

Experimental Protocol: Synthesis of 4-Thioquinazoline Derivatives Containing a Chalcone Moiety

This protocol is adapted from the synthesis of related antiviral compounds and can be modified for the synthesis of **4-(Methylthio)quinazoline**.[2]

Step 1: Synthesis of Quinazolin-4(3H)-one (Intermediate 1)

 A mixture of a substituted 2-aminobenzoic acid and formamide is heated at 140-145 °C for 4.5 hours.



• The reaction mixture is cooled, and the resulting precipitate is filtered and washed to yield the quinazolin-4(3H)-one derivative.

Step 2: Synthesis of 4-Chloroquinazoline (Intermediate 2)

• The quinazolin-4(3H)-one derivative from Step 1 is refluxed with thionyl chloride (SOCI₂) to yield the corresponding 4-chloroquinazoline derivative.

Step 3: Synthesis of Quinazoline-4-thiol (Intermediate 3)

 The 4-chloroquinazoline derivative is reacted with a sulfur source, such as sodium hydrosulfide (NaSH), in a suitable solvent like ethanol to produce the quinazoline-4-thiol.

Step 4: Synthesis of 4-(Methylthio)quinazoline

- To a solution of quinazoline-4-thiol in a suitable solvent (e.g., ethanol or DMF), a base (e.g., sodium hydroxide or potassium carbonate) is added.
- Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
- The product is isolated by pouring the reaction mixture into water, followed by filtration or extraction with an organic solvent.
- Purification is typically achieved by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of **4-(Methylthio)quinazoline** have demonstrated a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives, including those with a methylthio group.

Table 1: In Vitro Anticancer Activity of 4-(Aryl)-2-(methylthio) benzo[h]quinazoline Derivatives[3] [4]



Compound	Substituent (Aryl Group)	Cell Line	IC₅₀ (μg/mL)
C1	4-(2-fluorophenyl)	MCF-7	62.5
C2	4-(3,4- dimethoxyphenyl)	MCF-7	62.5

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Protocol: MTT Assay for Cytotoxicity[3]

- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.
- Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 4-(Methylthio)quinazoline derivatives) and incubated for a further 48-72 hours.
- MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antiviral Activity

Derivatives of 4-thioquinazoline have shown promising antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).



Table 2: Antiviral Activity of 4-Thioquinazoline Derivatives Against TMV[2][5]

Compound	Curative Activity at 500 μg/mL (%)	Protection Activity EC50 (μg/mL)	Inactivation Activity at 500 µg/mL (%)
M1	52.5 ± 5.2	274.3 ± 6.2	63.9 ± 6.1
M2	47.7 ± 4.3	156.4 ± 4.1	82.1 ± 4.1
M6	48.3 ± 3.3	138.1 ± 3.4	83.2 ± 4.4
Ribavirin (Control)	37.9 ± 1.9	436.0 ± 4.3	72.9 ± 2.4

Experimental Protocol: Half-Leaf Method for Antiviral Activity against TMV[2]

- Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are dusted with carborundum and inoculated with a solution of TMV.
- Compound Application: Immediately after inoculation, one half of each leaf is treated with a solution of the test compound, while the other half is treated with a control solution (e.g., solvent only).
- Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for 3-4 days to allow for the development of local lesions.
- Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.
- Inhibition Calculation: The percentage of inhibition is calculated using the formula: Inhibition
 (%) = [(C T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Anti-inflammatory Activity

While direct studies on **4-(Methylthio)quinazoline** are limited, related quinazolinone derivatives have demonstrated anti-inflammatory properties.[6][7][8] The evaluation of anti-



inflammatory activity often involves in vitro assays such as the inhibition of protein denaturation.

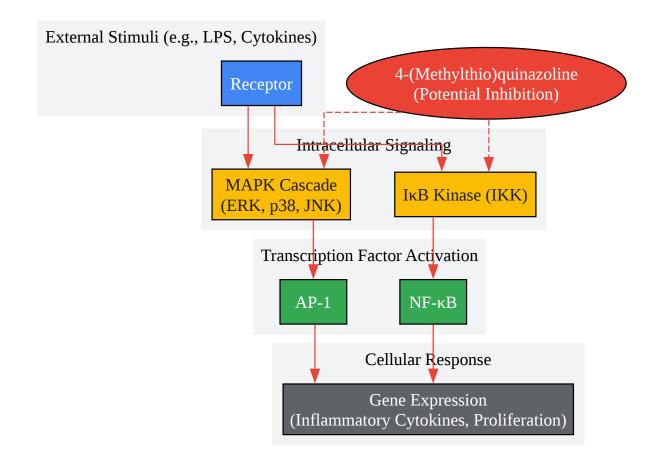
Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)[6]

- Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).
- Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.
- Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
- Inhibition Calculation: The percentage inhibition of protein denaturation is calculated using the formula: Percentage Inhibition = [(Abs_control Abs_sample) / Abs_control] * 100. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

Potential Signaling Pathways

The biological activities of quinazoline derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and viral replication. While the specific mechanisms of **4-(Methylthio)quinazoline** are yet to be fully elucidated, related compounds have been shown to modulate pathways such as NF-kB and MAPK.[9][10][11]





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Caption: Potential inhibitory effects on inflammatory signaling pathways.

Conclusion

4-(Methylthio)quinazoline represents a promising scaffold for the development of novel therapeutic agents. This technical guide has summarized the available information on its synthesis, and the demonstrated anticancer, antiviral, and potential anti-inflammatory activities of its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of **4-(Methylthio)quinazoline** is warranted to fully realize its therapeutic potential. The logical workflows and pathway diagrams presented herein offer a framework for designing future studies to explore the structure-activity relationships and optimize the pharmacological profile of this class of compounds.



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